molecular formula C22H31N3O4S B2376992 3-Tert-butyl-6-[[1-(2-methoxy-5-methylphenyl)sulfonylpiperidin-4-yl]methoxy]pyridazine CAS No. 2379988-95-9

3-Tert-butyl-6-[[1-(2-methoxy-5-methylphenyl)sulfonylpiperidin-4-yl]methoxy]pyridazine

Cat. No.: B2376992
CAS No.: 2379988-95-9
M. Wt: 433.57
InChI Key: MYRQWSUZCDBAAH-UHFFFAOYSA-N
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Description

The compound “3-Tert-butyl-6-[[1-(2-methoxy-5-methylphenyl)sulfonylpiperidin-4-yl]methoxy]pyridazine” is a complex organic molecule. It contains several functional groups including a pyridazine ring, a piperidine ring, a sulfonyl group, and a methoxy group .


Molecular Structure Analysis

The molecular structure of this compound is likely quite complex due to the presence of multiple rings and functional groups. The pyridazine ring and the piperidine ring would contribute to the rigidity of the molecule, while the sulfonyl and methoxy groups could potentially participate in hydrogen bonding .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the conditions and the reagents used. The pyridazine ring might undergo reactions like electrophilic substitution or nucleophilic substitution . The piperidine ring could potentially undergo reactions like alkylation or acylation .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors like its polarity, solubility, and stability would be influenced by the functional groups present in the molecule .

Future Directions

The future research directions for this compound could be quite varied. It might be studied for its potential medicinal properties, or it could be used as a building block in the synthesis of other complex molecules .

Properties

IUPAC Name

3-tert-butyl-6-[[1-(2-methoxy-5-methylphenyl)sulfonylpiperidin-4-yl]methoxy]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N3O4S/c1-16-6-7-18(28-5)19(14-16)30(26,27)25-12-10-17(11-13-25)15-29-21-9-8-20(23-24-21)22(2,3)4/h6-9,14,17H,10-13,15H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYRQWSUZCDBAAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCC(CC2)COC3=NN=C(C=C3)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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